N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as CPI or CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the adenosine A2A receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide can prevent the immunosuppressive effects of adenosine, thereby enhancing the immune response against cancer cells. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Mechanism of Action
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide works by inhibiting the adenosine A2A receptor, which is a G protein-coupled receptor that plays a key role in the immunosuppressive effects of adenosine. Adenosine is produced by cancer cells as a means of evading the immune system. By inhibiting the A2A receptor, N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide can prevent the immunosuppressive effects of adenosine and enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. It enhances the immune response against cancer cells by inhibiting the adenosine A2A receptor. It also enhances the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed.
Advantages and Limitations for Lab Experiments
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also some limitations to using N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can limit its efficacy in vivo. It also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective inhibitors of the adenosine A2A receptor. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide in cancer treatment. Finally, there is a need for more research on the mechanisms of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide and its potential applications in other diseases.
Synthesis Methods
The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves several steps, including the formation of the piperidine and indazole rings, as well as the attachment of the carboxamide group. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
properties
IUPAC Name |
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(16-14-3-1-2-4-15(14)19-20-16)18-13-7-9-21(10-8-13)11-12-5-6-12/h1-4,12-13H,5-11H2,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXIRUTYXGYGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)NC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.